Ceftibuten Related Impurity 8
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Overview
Description
Ceftibuten Related Impurity 8 is a chemical compound associated with the cephalosporin antibiotic ceftibuten. Ceftibuten is a third-generation cephalosporin used to treat various bacterial infections, including acute bacterial exacerbations of chronic bronchitis, acute bacterial otitis media, pharyngitis, and tonsillitis . Impurities like this compound are often studied to ensure the safety, efficacy, and quality of the pharmaceutical product.
Mechanism of Action
Target of Action
The primary target of Ceftibuten, which is a third-generation cephalosporin antibiotic, is the bacterial cell wall . It binds to essential target proteins of the bacterial cell wall . These proteins are crucial for maintaining the structure and integrity of the bacterial cell wall, thereby playing a vital role in bacterial survival.
Mode of Action
Ceftibuten exerts its bactericidal action by binding to these essential target proteins of the bacterial cell wall . This binding leads to the inhibition of cell-wall synthesis . As a result, the bacteria are unable to properly construct and repair their cell walls, leading to cell lysis and death .
Biochemical Pathways
The affected pathway is the bacterial cell wall synthesis pathway. By inhibiting this pathway, Ceftibuten prevents the formation of peptidoglycan, a critical component of the bacterial cell wall. This disruption can lead to downstream effects such as cell lysis and death .
Pharmacokinetics
It is capable of achieving high urine concentrations . .
Result of Action
The molecular and cellular effects of Ceftibuten’s action result in the inhibition of bacterial cell wall synthesis . This leads to bacterial cell lysis and death, thereby exerting its antibacterial effect .
Action Environment
The action, efficacy, and stability of Ceftibuten can be influenced by various environmental factors. For instance, the presence of β-lactamase in the bacterial environment can affect the action of β-lactam antibiotics like Ceftibuten . Ceftibuten is known to be highly stable to plasmid-mediated β-lactamase , which enhances its efficacy in such environments
Biochemical Analysis
Biochemical Properties
Ceftibuten, the parent compound, is known to interact with various enzymes and proteins, particularly those involved in bacterial cell wall synthesis
Cellular Effects
Ceftibuten, however, is known to have a significant impact on bacterial cells, leading to the inhibition of cell wall synthesis and ultimately cell death . It’s possible that Ceftibuten Related Impurity 8 may have similar effects, but this has yet to be confirmed through scientific research.
Molecular Mechanism
Ceftibuten, the parent compound, exerts its effects by binding to penicillin-binding proteins (PBPs), inhibiting the final transpeptide step of peptidoglycan synthesis in the bacterial cell wall
Preparation Methods
The synthesis of Ceftibuten Related Impurity 8 involves specific synthetic routes and reaction conditions. There are two primary methods for the synthesis of the 7β side chain of ceftibuten, which can be adapted for the preparation of its related impurities:
Method 1: The target compounds are prepared from methyl 2-(2-aminothiazol-4-yl) acetate through acylation, condensation, and hydrolysis.
Method 2: The target compounds are prepared from phenylmethyl 2-(2-acylated aminothiazol-4-yl) acetate through condensation, Weiss-Titin reaction, and hydrolysis.
Chemical Reactions Analysis
Ceftibuten Related Impurity 8 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ceftibuten Related Impurity 8 has several scientific research applications, including:
Pharmaceutical Research: It is used in the development and quality control of ceftibuten drugs.
Chemistry: It is used to study the chemical properties and reactions of cephalosporin antibiotics.
Biology: It is used to understand the biological activity and interactions of cephalosporin antibiotics.
Medicine: It is used to ensure the safety and efficacy of ceftibuten drugs by studying their impurities.
Comparison with Similar Compounds
Ceftibuten Related Impurity 8 can be compared with other cephalosporin-related impurities, such as:
Ceftibuten Related Impurity 1: Similar in structure but differs in the specific side chain modifications.
Ceftibuten Related Impurity 3: Another impurity with different chemical properties and reactions.
Ceftibuten Related Impurity 4: Differentiated by its unique molecular structure and synthesis route.
This compound is unique due to its specific chemical structure and the reactions it undergoes, which are crucial for understanding the overall safety and efficacy of ceftibuten drugs.
Properties
CAS No. |
174761-17-2 |
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Molecular Formula |
C39H34N4O8S2 |
Molecular Weight |
750.86 |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[(2Z)-5-[(3-methyl-2-buten-1-yl)oxy]-1,5-dioxo-2-[2-[[(phenylmethoxy)carbonyl]amino]-4-thiazolyl]-2-penten-1-yl]amino]-8-oxo-, diphenylmethyl ester, (6R,7R) |
Origin of Product |
United States |
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